N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0767735
InChI: InChI=1S/C19H14Cl2N2O3S/c1-2-23-16-8-9-17(12-4-3-5-13(18(12)16)19(23)24)27(25,26)22-15-10-11(20)6-7-14(15)21/h3-10,22H,2H2,1H3
SMILES: CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl)C=CC=C3C1=O
Molecular Formula: C19H14Cl2N2O3S
Molecular Weight: 421.3 g/mol

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS No.:

Cat. No.: VC0767735

Molecular Formula: C19H14Cl2N2O3S

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide -

Specification

Molecular Formula C19H14Cl2N2O3S
Molecular Weight 421.3 g/mol
IUPAC Name N-(2,5-dichlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
Standard InChI InChI=1S/C19H14Cl2N2O3S/c1-2-23-16-8-9-17(12-4-3-5-13(18(12)16)19(23)24)27(25,26)22-15-10-11(20)6-7-14(15)21/h3-10,22H,2H2,1H3
Standard InChI Key JRJCTGCUFSSRLS-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl)C=CC=C3C1=O
Canonical SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl)C=CC=C3C1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator